CCG-50014

Description

Properties

IUPAC Name |

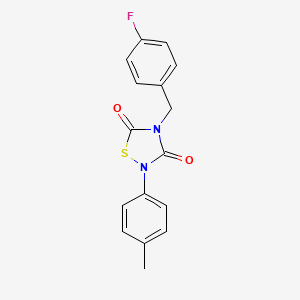

4-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-11-2-8-14(9-3-11)19-15(20)18(16(21)22-19)10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIIIYITNGOFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236951 | |

| Record name | CCG-50014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883050-24-6 | |

| Record name | CCG-50014 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883050246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCG-50014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-50014 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA72G28VE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CCG-50014 as a Regulator of G-protein Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a primary focus on RGS4. It functions as a crucial tool for investigating the intricate roles of RGS proteins in modulating G-protein-coupled receptor (GPCR) signaling pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental methodologies for its characterization, and visual representations of the key signaling pathways and experimental workflows.

Introduction to G-protein Signaling and RGS Proteins

G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets. GPCRs transmit extracellular signals to the intracellular environment by activating heterotrimeric G-proteins, which consist of Gα, Gβ, and Gγ subunits.

Upon GPCR activation, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. Both the GTP-bound Gα and the free Gβγ can then modulate the activity of various downstream effectors, such as enzymes and ion channels. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, leading to the reassociation of the Gα-GDP with Gβγ and termination of the signal.

Regulator of G-protein Signaling (RGS) proteins act as negative modulators of this signaling cascade. They function as GTPase-activating proteins (GAPs) for Gα subunits, dramatically accelerating the rate of GTP hydrolysis and thus shortening the duration of the signaling event.[1][2]

This compound: A Potent RGS4 Inhibitor

This compound is a cell-permeable thiadiazolidinedione compound that has been identified as a highly potent and selective inhibitor of RGS4.[2] Its ability to specifically modulate the activity of RGS4 makes it an invaluable chemical probe for dissecting the physiological and pathological roles of this particular RGS protein.

Mechanism of Action

This compound acts as a covalent, irreversible inhibitor of RGS4.[1][3] It forms an adduct with cysteine residues located in an allosteric regulatory site on the RGS protein, rather than the direct Gα binding site.[3][4] This allosteric modification induces a conformational change in the RGS protein that prevents its interaction with the activated Gα subunit, thereby inhibiting its GAP activity.[4] This covalent binding mechanism contributes to its high potency. While it is a cysteine modifier, it is not a general alkylator and shows selectivity for certain RGS proteins.[1]

Data Presentation: Potency and Selectivity of this compound

The inhibitory activity of this compound has been quantified against a panel of RGS proteins, demonstrating its selectivity for RGS4. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: IC50 Values of this compound against various RGS proteins.

| RGS Protein | IC50 | Assay | Reference |

| RGS4 | 30 nM | FCPIA | [1][2] |

| RGS19 | 0.12 µM | FCPIA | |

| RGS16 | 3.5 µM | FCPIA | |

| RGS8 | 11 µM | FCPIA | |

| RGS7 | >200 µM | FCPIA | |

| RGS4Cys⁻ | >200 µM | FCPIA |

FCPIA: Fluorescence Polarization Competition Immunoassay RGS4Cys⁻: A mutant of RGS4 lacking cysteine residues in the RGS homology domain.

Table 2: Comparative Potency of this compound.

| Compound | Target | IC50 | Notes | Reference |

| This compound | RGS4 | 30 nM | Highly potent and selective | [1][2] |

| N-ethylmaleimide | RGS4 | >1,000-fold less potent than this compound | General cysteine alkylator | [1] |

| Iodoacetamide | RGS4 | >1,000-fold less potent than this compound | General cysteine alkylator | [1] |

| This compound | Papain | >100 µM | Minimal affinity for the cysteine protease papain |

Signaling Pathways and Experimental Workflows

G-protein Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical G-protein signaling cycle and the point of intervention for RGS proteins and their inhibitor, this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A nanomolar potency small molecule inhibitor of Regulator of G protein Signaling (RGS) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Allosteric Pathways Originating at Cysteine Residues in Regulators of G-Protein Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CCG-50014: A Potent and Selective RGS4 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4), a protein that plays a critical role in attenuating G-protein coupled receptor (GPCR) signaling pathways. Discovered through a high-throughput flow cytometry-based protein interaction assay, this compound has emerged as a valuable tool for studying the physiological and pathological roles of RGS4. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental methodologies used in the development of this compound. Detailed protocols for its synthesis, in vitro characterization, and cellular assays are presented, along with a summary of its inhibitory activity against various RGS proteins. The information herein is intended to serve as a resource for researchers in the fields of pharmacology, drug discovery, and signal transduction.

Introduction

Regulator of G-protein Signaling (RGS) proteins are a family of intracellular proteins that function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins. By accelerating the intrinsic GTP hydrolysis rate of Gα subunits, RGS proteins terminate GPCR signaling. RGS4, in particular, is a key regulator of signaling pathways mediated by Gαi/o and Gαq/11 subunits and has been implicated in various physiological processes and disease states.

The development of small molecule inhibitors targeting RGS proteins has been a significant area of research to modulate GPCR signaling for therapeutic purposes. This compound was identified as a highly potent and selective inhibitor of RGS4, offering a valuable chemical probe to investigate the functions of RGS4 and its potential as a drug target.

Discovery of this compound

This compound was discovered through a high-throughput screening campaign utilizing a Flow Cytometry Protein Interaction Assay (FCPIA) .[1] This assay was designed to identify small molecules that could disrupt the interaction between RGS4 and its cognate G-protein α-subunit, Gαo.

High-Throughput Screening: Flow Cytometry Protein Interaction Assay (FCPIA)

The FCPIA is a bead-based assay that allows for the quantitative measurement of protein-protein interactions in a high-throughput format.[1][2][3]

Experimental Workflow for FCPIA:

Caption: High-throughput screening workflow using FCPIA.

Detailed Experimental Protocol for FCPIA:

-

Reagents:

-

Avidin-coated polystyrene beads (e.g., Luminex beads)

-

Biotinylated human RGS4 protein

-

Purified human Gαo protein labeled with a fluorescent dye (e.g., AlexaFluor 532)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% Lubrol, 1% BSA, pH 8.0

-

Activation Buffer: Assay buffer supplemented with 10 µM GDP, 50 µM AlCl₃, and 10 mM NaF

-

Test compounds (e.g., this compound) dissolved in DMSO

-

-

Procedure:

-

Bead Preparation:

-

Wash avidin-coated beads three times with Bead Coupling Buffer (PBS, pH 8.0, 1% BSA).[2]

-

Incubate the beads with biotinylated RGS4 (e.g., 40 nM) for 30 minutes at room temperature to allow for coupling.[1]

-

Wash the RGS4-coated beads three times with Bead Coupling Buffer to remove unbound RGS4.[2]

-

Resuspend the beads in the Assay Buffer.

-

-

Assay Plate Preparation:

-

Dispense the test compounds into a 96-well plate.

-

Add the RGS4-coated beads to each well and incubate for 10 minutes at room temperature.[1]

-

-

Gαo Activation and Addition:

-

Prepare the activated AlexaFluor 532-Gαo by incubating it in the Activation Buffer for 10 minutes at room temperature.[1]

-

Add the activated fluorescent Gαo to each well of the assay plate.

-

-

Incubation and Detection:

-

Data Analysis:

-

The median fluorescence intensity of the beads is proportional to the amount of fluorescent Gαo bound to RGS4.

-

Inhibition is calculated as the percentage reduction in fluorescence signal in the presence of a test compound compared to a DMSO control.

-

-

Synthesis and Characterization of this compound

Mechanism of Action

This compound is a covalent, irreversible inhibitor of RGS4.[5][6] Its mechanism of action involves the formation of a covalent adduct with specific cysteine residues within an allosteric regulatory site of the RGS4 protein.[5][6] This covalent modification prevents the interaction of RGS4 with the Gα subunit, thereby inhibiting the GAP activity of RGS4.

Signaling Pathway of RGS4 Inhibition by this compound:

Caption: Inhibition of RGS4-mediated G-protein signaling by this compound.

In Vitro Characterization

Inhibitory Potency and Selectivity

The inhibitory activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of RGS proteins using the FCPIA.

| RGS Protein | IC50 (nM) |

| RGS4 | 30 |

| RGS14 | 8 |

| RGS8 | >1000 |

| RGS16 | >1000 |

| RGS7 | Inactive |

Data compiled from multiple sources.[5][7][8]

This compound demonstrates high potency for RGS4 and RGS14, with significantly lower activity against other RGS proteins, highlighting its selectivity.[5][7]

Single-Turnover GTPase Assay

To confirm that the disruption of the RGS4-Gαo interaction by this compound translates to a functional inhibition of its GAP activity, a single-turnover GTPase assay is employed. This assay directly measures the rate of GTP hydrolysis by the Gα subunit in the presence and absence of the RGS protein and the inhibitor.

Experimental Workflow for Single-Turnover GTPase Assay:

Caption: Workflow for the single-turnover GTPase assay.

Detailed Experimental Protocol for Single-Turnover GTPase Assay:

-

Reagents:

-

Purified human Gαo protein

-

Purified human RGS4 protein

-

[γ-³²P]GTP or non-hydrolyzable [³⁵S]GTPγS for control experiments

-

GTPase Assay Buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

Quenching Solution: 5% (w/v) activated charcoal in 20 mM phosphoric acid

-

This compound dissolved in DMSO

-

-

Procedure:

-

Gαo Loading:

-

Incubate purified Gαo with [γ-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.

-

Add excess MgCl₂ to trap the bound [γ-³²P]GTP.

-

Remove unbound nucleotide by passing the mixture through a desalting column.

-

-

GTPase Reaction:

-

Pre-incubate RGS4 with either DMSO (vehicle control) or varying concentrations of this compound.

-

Initiate the GTPase reaction by adding the [γ-³²P]GTP-loaded Gαo to the RGS4/inhibitor mixture.

-

Incubate the reaction at a controlled temperature (e.g., 20-30°C).

-

-

Quenching and Detection:

-

At various time points, take aliquots of the reaction mixture and add them to the Quenching Solution to stop the reaction.

-

Centrifuge the quenched samples to pellet the charcoal, which binds the unhydrolyzed [γ-³²P]GTP.

-

Measure the amount of released [³²P]Pi in the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³²P]Pi released over time to determine the rate of GTP hydrolysis.

-

Calculate the inhibitory effect of this compound on the RGS4-stimulated GTPase activity.

-

-

Cellular Activity of this compound

To confirm that this compound can inhibit the RGS4-Gαo interaction within a cellular environment, co-immunoprecipitation experiments are performed in a suitable cell line, such as HEK293T cells, that endogenously or exogenously express both proteins.

Co-immunoprecipitation in HEK293T Cells

Experimental Workflow for Co-immunoprecipitation:

Caption: Co-immunoprecipitation workflow to assess cellular activity.

Detailed Experimental Protocol for Co-immunoprecipitation:

-

Reagents:

-

HEK293T cells

-

Expression vectors for tagged RGS4 (e.g., FLAG-RGS4) and Gαo (e.g., HA-Gαo)

-

Transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-FLAG antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-HA and anti-FLAG antibodies for Western blotting

-

This compound dissolved in DMSO

-

-

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate media.

-

Co-transfect the cells with plasmids encoding FLAG-RGS4 and HA-Gαo.

-

-

Compound Treatment:

-

After 24-48 hours of transfection, treat the cells with either DMSO (vehicle control) or this compound at the desired concentration for a specified period.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the clarified lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-HA and anti-FLAG antibodies to detect the presence of co-immunoprecipitated HA-Gαo and the immunoprecipitated FLAG-RGS4, respectively.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

A reduction in the amount of co-immunoprecipitated HA-Gαo in the this compound-treated sample compared to the DMSO control would indicate that the compound disrupts the RGS4-Gαo interaction in living cells.

Conclusion

This compound is a pioneering small molecule inhibitor of RGS4 that was identified through an innovative high-throughput screening approach. Its potent and selective inhibitory activity, coupled with its covalent mechanism of action, makes it an invaluable tool for dissecting the intricate roles of RGS4 in cellular signaling. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize and further explore the potential of this compound and other RGS inhibitors in both basic research and therapeutic development.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Polyplexed FCPIA (Flow Cytometry Protein Interaction Assay): A Novel High Throughput Screening Paradigm For RGS Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR-Based Structure Characterization [kofo.mpg.de]

- 5. selleckchem.com [selleckchem.com]

- 6. A nanomolar-potency small molecule inhibitor of regulator of G-protein signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CCG-50014 and its Target Protein RGS4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulator of G protein Signaling 4 (RGS4) is a critical negative modulator of G protein-coupled receptor (GPCR) signaling, functioning as a GTPase-activating protein (GAP) for Gα subunits of the Gαi and Gαq subtypes.[1][2] Its role in terminating signaling cascades makes it a compelling therapeutic target for a variety of diseases. This document provides a comprehensive technical overview of the potent and selective RGS4 inhibitor, CCG-50014. We will delve into the molecular interactions between this compound and RGS4, detail the experimental protocols for its characterization, and present its effects on RGS4-mediated signaling pathways.

Introduction to RGS4

RGS proteins are a family of cellular regulators that accelerate the intrinsic GTP hydrolysis rate of Gα subunits, thereby driving them back to their inactive, GDP-bound state.[3][4] This action effectively shortens the duration and reduces the magnitude of GPCR-initiated signals.[4][5] RGS4 is highly expressed in the brain and heart and has been implicated in various physiological and pathological processes, including cardiac function, neurotransmission, and psychiatric disorders such as schizophrenia.[1][6][7] By inhibiting RGS4, it is possible to enhance and prolong the signaling of specific GPCR pathways, offering a novel therapeutic strategy.[8][9]

This compound: A Potent and Selective RGS4 Inhibitor

This compound is a small molecule inhibitor of RGS4 that has demonstrated high potency and selectivity.[3][10] It was identified through high-throughput screening as an inhibitor of the RGS4-Gαo protein-protein interaction.[9][10]

Mechanism of Action

This compound acts as a covalent, irreversible inhibitor of RGS4.[8][10] It forms an adduct with two cysteine residues located in an allosteric regulatory site, distinct from the Gα interaction interface.[3][10] This allosteric modification inhibits the GAP function of RGS4, thereby preventing it from accelerating the GTP hydrolysis of Gα subunits.[10] It is important to note that this compound is not a general cysteine alkylator and shows high selectivity for RGS4.[3][10]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various RGS proteins has been determined using a Flow Cytometry Protein Interaction Assay (FCPIA). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| RGS Protein | IC50 (µM) | Reference |

| RGS4 | 0.03 | [10][11][12][13][14] |

| RGS19 | 0.12 | [11][14][15] |

| RGS16 | 3.5 | [11][14][15] |

| RGS8 | 11 | [10][11][14] |

| RGS7 | >200 | [11][14][15] |

| RGS4Cys⁻ | >200 | [11][14][15] |

Table 1: Inhibitory activity of this compound against a panel of RGS proteins. The data clearly demonstrates the high potency and selectivity of this compound for RGS4.

Signaling Pathways and Experimental Workflows

RGS4 Signaling Pathway

The following diagram illustrates the canonical GPCR signaling pathway and the role of RGS4 in its regulation.

References

- 1. novusbio.com [novusbio.com]

- 2. RGS4 - Wikipedia [en.wikipedia.org]

- 3. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GTPase-activating protein RGS4 stabilizes the transition state for nucleotide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and in vitro functional analysis of R7 subfamily RGS proteins in complex with Gbeta5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyplexed FCPIA (Flow Cytometry Protein Interaction Assay): A Novel High Throughput Screening Paradigm For RGS Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. RGS Proteins Inhibitor II, this compound The RGS Proteins Inhibitor II, this compound controls the biological activity of RGS4 proteins. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]

- 15. Redirecting [linkinghub.elsevier.com]

The Biochemical Profile of CCG-50014: A Potent, Covalent Inhibitor of RGS4

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biochemical properties of CCG-50014, a potent and selective small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a primary focus on its interaction with RGS4.

Core Biochemical Properties and Mechanism of Action

This compound is a nanomolar potency inhibitor of RGS4, a key protein in terminating G-protein coupled receptor (GPCR) signaling.[1][2] Its primary mechanism of action is the covalent modification of RGS4, leading to the inhibition of its GTPase-activating protein (GAP) activity.[1] This covalent binding occurs at an allosteric site, rather than the direct Gα-binding interface.[1]

The inhibitory action of this compound is highly selective for certain RGS proteins. While it potently inhibits RGS4, it shows significantly less activity against other RGS family members like RGS8 and RGS16, and no activity against RGS7, which lacks the necessary cysteine residues for covalent modification.[2] Importantly, this compound is not a general cysteine alkylator, as demonstrated by its lack of inhibition of the cysteine protease papain at high concentrations.[1]

Quantitative Biochemical Data

The following table summarizes the key quantitative parameters defining the biochemical activity of this compound.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | RGS4 | 30 nM | RGS4-Gαo protein-protein interaction assay | [1][2] |

| Selectivity | RGS4 vs. other RGS proteins | >20-fold | Not specified | [1] |

Signaling Pathway Modulation

This compound directly modulates the canonical GPCR signaling pathway by targeting RGS4. In this pathway, GPCR activation leads to the exchange of GDP for GTP on the Gα subunit of a heterotrimeric G-protein. The GTP-bound Gα subunit then dissociates and interacts with downstream effectors. RGS proteins, acting as GAPs, accelerate the intrinsic GTPase activity of Gα subunits, leading to the hydrolysis of GTP to GDP and termination of the signal. By inhibiting RGS4, this compound prolongs the lifetime of the active, GTP-bound state of Gα subunits, thereby enhancing GPCR signaling.

It is important to note that while other compounds from the "CCG" chemical library, such as CCG-1423, CCG-203971, and CCG-232601, have been identified as inhibitors of the Rho/MRTF/SRF transcriptional pathway, there is currently no direct biochemical evidence to suggest that this compound shares this activity.[3][4][5] The effects of these other compounds are downstream of RhoA activation and involve the regulation of serum response factor (SRF)-mediated gene transcription.[6]

Signaling Pathway Diagram

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biochemical properties of this compound.

Single-Turnover GTPase Assay

This assay measures the ability of RGS4 to accelerate the GTP hydrolysis rate of a Gα subunit in a single reaction cycle.

Principle: The assay quantifies the amount of inorganic phosphate ([³²P]Pi) released from [γ-³²P]GTP-loaded Gα subunits over time in the presence and absence of RGS4 and this compound.

Methodology:

-

Preparation of [γ-³²P]GTP-loaded Gα: Purified Gα subunits (e.g., Gαo) are incubated with [γ-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.

-

Initiation of the reaction: The reaction is initiated by the addition of a high concentration of MgCl₂ and the RGS protein (with or without pre-incubation with this compound).

-

Time course analysis: Aliquots of the reaction are taken at various time points and quenched with a solution containing activated charcoal, which binds unmetabolized [γ-³²P]GTP.

-

Quantification: The samples are centrifuged, and the radioactivity in the supernatant, corresponding to the released [³²P]Pi, is measured by scintillation counting.

-

Data Analysis: The rate of GTP hydrolysis is determined by fitting the data to a single exponential decay curve. The GAP activity of RGS4 is calculated by subtracting the intrinsic GTPase rate of Gα from the rate observed in the presence of RGS4. The inhibitory effect of this compound is determined by comparing the RGS4-stimulated rate in the presence and absence of the compound.

Fluorescence Polarization (FP) Assay for RGS4-Gα Interaction

This assay is used to quantify the binding affinity between RGS4 and a Gα subunit and to determine the IC50 of inhibitors like this compound that disrupt this interaction.[7]

Principle: The assay measures the change in the polarization of fluorescently labeled Gα upon binding to the larger RGS4 protein. Small, rapidly rotating fluorescent molecules have low polarization, while larger complexes tumble more slowly, resulting in higher polarization.

Methodology:

-

Labeling: A purified Gα subunit is labeled with a fluorescent probe (e.g., fluorescein).

-

Assay setup: A constant concentration of the fluorescently labeled Gα is mixed with varying concentrations of RGS4 in a multi-well plate. For inhibition studies, a fixed concentration of both proteins is incubated with a serial dilution of this compound.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.[8]

-

Data Analysis: The change in fluorescence polarization is plotted against the concentration of the titrant (RGS4 or this compound). For binding affinity (Kd), the data is fitted to a sigmoidal binding curve. For IC50 determination, the data is fitted to a dose-response curve.

Mass Spectrometry for Covalent Binding Analysis

This technique is employed to confirm the covalent adduction of this compound to RGS4 and to identify the specific amino acid residues involved.[9]

Principle: The precise mass of the intact protein or its digested peptides is measured before and after treatment with the covalent inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the modified residue(s).[10]

Methodology:

-

Incubation: Purified RGS4 is incubated with an excess of this compound. A control sample with the vehicle (e.g., DMSO) is prepared in parallel.

-

Sample Preparation for Intact Mass Analysis: The protein samples are desalted and analyzed by electrospray ionization mass spectrometry (ESI-MS).

-

Sample Preparation for Peptide Mapping: The protein samples are denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin). The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: For intact mass analysis, the mass spectra of the treated and untreated RGS4 are compared to identify any mass shifts. For peptide mapping, the MS/MS data is searched against the RGS4 sequence to identify peptides with a mass modification corresponding to this compound. The fragmentation pattern in the MS/MS spectrum confirms the site of covalent adduction.

Experimental and Logical Workflows

Experimental Workflow for Characterizing an RGS Inhibitor

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tracking the mechanism of covalent molecular glue stabilization using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Modification of Cysteine by CCG-50014

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-50014 is a potent and selective small molecule inhibitor that has garnered significant interest for its unique mechanism of action targeting Regulator of G-protein Signaling (RGS) proteins. This guide provides a comprehensive overview of this compound, with a primary focus on its covalent modification of cysteine residues within RGS proteins, its impact on G-protein-coupled receptor (GPCR) signaling, and the experimental methodologies used for its characterization. While the "CCG" designation is shared by other compounds that inhibit the Rho/MRTF/SRF pathway, it is crucial to note that the primary and well-documented target of this compound is the RGS protein family, and it is not a direct inhibitor of the Rho/MRTF/SRF signaling cascade.

Introduction to this compound and its Primary Target: RGS Proteins

Regulators of G-protein Signaling (RGS) proteins are critical negative modulators of GPCR signaling pathways.[1] They function as GTPase-accelerating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins.[1][2] By enhancing the intrinsic GTPase activity of Gα subunits, RGS proteins shorten the duration of signaling, thereby attenuating the cellular response to a wide array of hormones, neurotransmitters, and sensory stimuli.[1]

This compound, with the chemical name 4-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione, emerged from high-throughput screening as a nanomolar potency inhibitor of RGS4.[3][4] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of RGS proteins.[1]

Mechanism of Action: Covalent Modification of Cysteine

The inhibitory activity of this compound stems from its ability to covalently modify specific cysteine residues on RGS proteins.[1][3] This irreversible interaction occurs at an allosteric site, distinct from the Gα-binding interface, and effectively blocks the function of the RGS protein.[1][3][5]

Thiol Reactivity and Selectivity

This compound is a thiol-reactive compound, yet it does not act as a general cysteine alkylator.[1][3] This selectivity is a key feature that distinguishes it from non-specific cysteine modifiers like N-ethylmaleimide or iodoacetamide, against which this compound is over 1000-fold more potent as an RGS4 inhibitor.[1][3] Furthermore, it shows minimal activity against the cysteine protease papain, with an IC50 value greater than 100 µM, which is over 3000-fold higher than its IC50 for RGS4.[1][3][6] This suggests that the covalent modification is not solely dependent on the presence of a reactive cysteine but also on the specific protein microenvironment and the accessibility of the cysteine residues within the target RGS protein.[5]

Identification of Target Cysteine Residues in RGS8

Studies on RGS8, a homolog of RGS4 with a more tractable number of cysteine residues in its RGS domain, have provided significant insights into the specific sites of covalent modification by this compound.[3] The RGS domain of RGS8 contains two cysteine residues: Cys107 and Cys160.[3] Mutagenesis studies, where these cysteines were individually or jointly replaced with serine, revealed that both residues are targets of this compound.[3]

-

Single Cysteine Mutants (107C and 160C): Both mutants retained sensitivity to this compound, indicating that either cysteine can be targeted by the compound.[3]

-

Double Cysteine Mutant (RGS8cys⁻): A mutant lacking both Cys107 and Cys160 was completely insensitive to this compound, confirming that the inhibitory effect is dependent on these cysteine residues.[3]

Interestingly, the modification of these two cysteines has different functional consequences:

-

Modification of Cys107: This interaction inhibits the binding of the Gα subunit in a reversible manner. The disulfide bond formed between this compound and Cys107 can be cleaved, restoring RGS function.[3]

-

Modification of Cys160: Covalent adduction at this site leads to the denaturation of the RGS protein, and its activity cannot be recovered even after cleavage of the bond.[1]

This dual-targeting mechanism, with distinct outcomes, highlights the complexity of the interaction between this compound and RGS proteins.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Target Protein | Assay Type | IC50 Value | Reference |

| RGS4 | FCPIA | 30 ± 6 nM | [3] |

| RGS19 | FCPIA | 120 nM | [6] |

| RGS16 | FCPIA | 3.5 µM | [6] |

| RGS8 | FCPIA | 11 ± 2 µM | [3] |

| RGS7 | FCPIA | >200 µM | [6] |

| RGS4Cys⁻ | FCPIA | >200 µM | [6] |

| Papain | Protease Activity | >100 µM | [6] |

Table 1: Inhibitory Potency of this compound against various RGS proteins and Papain.

| RGS8 Mutant | IC50 (µM) | Hill Coefficient |

| Wildtype (wt) | 6.1 | -0.79 |

| 107C (retains Cys107) | 46.5 | -0.54 |

| 160C (retains Cys160) | 0.71 | -0.36 |

| RGS8cys⁻ (no cysteines) | >100 | N/A |

Table 2: Effect of Cysteine Mutations in RGS8 on the Inhibitory Potency of this compound.[3]

Signaling Pathway Modulation by this compound

The primary signaling pathway modulated by this compound is the GPCR signaling cascade, through its inhibition of RGS proteins.

Caption: GPCR signaling and its inhibition by this compound.

By covalently modifying and inhibiting RGS proteins, this compound prevents the accelerated GTP hydrolysis of Gα subunits. This leads to a prolonged active state of Gα-GTP, thereby potentiating and extending the downstream signaling from GPCR activation.

Distinction from Rho/MRTF/SRF Pathway Inhibitors

It is important to differentiate this compound from other compounds that also bear the "CCG" prefix. A distinct series of compounds, including CCG-1423, CCG-100602, CCG-203971, and CCG-232601, have been identified as inhibitors of the Rho/MRTF/SRF (Myocardin-Related Transcription Factor/Serum Response Factor) signaling pathway.[1][2][5][7][8] This pathway is crucial for actin cytoskeleton dynamics and gene transcription, and its inhibition has therapeutic potential in fibrosis and cancer.[7][8] However, the available scientific literature does not support a direct inhibitory role for this compound on the Rho/MRTF/SRF pathway. The primary target of this compound remains the RGS protein family.

Experimental Protocols

The characterization of this compound has relied on a set of key biochemical and cell-based assays.

Fluorescence Polarization-based Competitive Protein Interaction Assay (FCPIA)

This high-throughput assay is used to measure the inhibition of the RGS-Gα interaction by this compound.

Principle: A fluorescently labeled RGS protein is incubated with its Gα protein partner. The binding of the large Gα protein to the fluorescent RGS protein results in a high fluorescence polarization signal. Small molecule inhibitors that disrupt this interaction cause a decrease in the polarization signal.

Methodology:

-

Reagents: Purified, fluorescently labeled RGS protein (e.g., BODIPY-RGS4), purified Gα subunit (e.g., Gαo) activated with AlF₄⁻.

-

Procedure: a. A constant concentration of fluorescently labeled RGS protein is mixed with the Gα subunit in an appropriate buffer. b. Varying concentrations of this compound are added to the mixture. c. The reaction is incubated to allow for binding and inhibition to occur. d. Fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the FCPIA assay.

Single-Turnover GTPase Assay

This assay measures the ability of this compound to inhibit the GAP activity of RGS proteins.

Principle: The assay measures the rate of hydrolysis of [γ-³²P]GTP to GDP and ³²Pi by the Gα subunit in the presence and absence of the RGS protein and the inhibitor.

Methodology:

-

Reagents: Purified Gα subunit, [γ-³²P]GTP, purified RGS protein, this compound.

-

Procedure: a. Gα subunits are loaded with [γ-³²P]GTP. b. The RGS protein and varying concentrations of this compound are added to initiate the GTPase reaction. c. Aliquots are taken at different time points and the reaction is quenched. d. The amount of free ³²Pi is quantified, typically by a charcoal binding method followed by scintillation counting.

-

Data Analysis: The rate of GTP hydrolysis is calculated for each condition. The inhibition by this compound is determined by comparing the rates in the presence and absence of the compound.

Gα-dependent RGS4 Membrane Translocation Assay

This cell-based assay demonstrates the activity of this compound in a cellular context.

Principle: RGS4 is a cytosolic protein that translocates to the plasma membrane upon interaction with membrane-bound, activated Gα subunits. This compound, by inhibiting this interaction, is expected to reverse this translocation.

Methodology:

-

Cell Line: HEK293T cells are commonly used.

-

Transfection: Cells are co-transfected with plasmids encoding GFP-tagged RGS4 and a Gα subunit (e.g., Gαo).

-

Treatment: Transfected cells are treated with either vehicle (e.g., DMSO) or this compound.

-

Imaging: The subcellular localization of GFP-RGS4 is visualized using fluorescence microscopy.

-

Analysis: The distribution of the GFP signal (cytosolic vs. membrane-associated) is quantified in treated and untreated cells.

Synthesis of this compound

This compound (4-(4-fluorobenzyl)-2-p-tolyl-1,2,4-thiadiazolidine-3,5-dione) can be synthesized through a one-pot reaction.[3]

Procedure:

-

N-chlorosuccinimide is added to a solution of 4-fluorobenzyl isothiocyanate and p-tolyl isocyanate in chloroform under a nitrogen atmosphere at room temperature.

-

The solution is stirred for 18 hours.

-

The reaction is then opened to the air and stirred for an additional 30 minutes.

-

The reaction mixture is diluted with diethyl ether and filtered.

-

The solvent is removed under reduced pressure to yield the product.

Conclusion

This compound is a pioneering small molecule inhibitor that has significantly advanced our understanding of RGS protein function and the potential for their therapeutic targeting. Its mechanism of action, involving the selective covalent modification of cysteine residues in an allosteric site, provides a compelling example of targeted covalent inhibition. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of GPCR signaling, drug discovery, and chemical biology. It is essential for scientists to recognize that while other "CCG" compounds target the Rho/MRTF/SRF pathway, this compound's well-characterized activity is as a potent and selective inhibitor of RGS proteins.

References

- 1. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myocardin‐related transcription factor's interaction with serum‐response factor is critical for outgrowth initiation, progression, and metastatic colonization of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myocardin and myocardin-related transcription factor-A synergistically mediate actin cytoskeletal-dependent inhibition of liver fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allosteric Inhibition Mechanism of CCG-50014

This guide provides a detailed overview of the allosteric inhibition mechanism of CCG-50014, a potent and selective small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a primary focus on its interaction with RGS4. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of G-protein coupled receptor (GPCR) signaling pathways.

Introduction to this compound and its Target

This compound is a small molecule belonging to the thiadiazolidinedione class of compounds. It has been identified as a highly potent inhibitor of RGS proteins, which are critical negative regulators of GPCR signaling.[1] RGS proteins function by binding to activated (GTP-bound) Gα subunits of heterotrimeric G-proteins and accelerating their intrinsic rate of GTP hydrolysis.[1][2] This action terminates the signaling cascade initiated by the GPCR. By inhibiting RGS proteins, this compound effectively prolongs the active state of Gα subunits, thereby enhancing GPCR signaling.

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits nanomolar potency against RGS4 and displays selectivity over other RGS protein family members. The inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target protein by 50%.

| RGS Protein Target | IC50 (µM) | Reference |

| RGS4 | 0.03 | [1] |

| RGS19 | 0.12 | |

| RGS16 | 3.5 | |

| RGS8 | 11 | [2] |

| RGS7 | >200 | |

| RGS4Cys⁻ (mutant lacking key cysteines) | >200 |

Allosteric Inhibition Mechanism

The primary mechanism of action for this compound is through allosteric inhibition, which involves binding to a site on the RGS protein that is distinct from the active site where the Gα subunit binds.[1][2] This interaction is covalent, with this compound forming an adduct with specific cysteine residues within this allosteric pocket.[1][3]

Covalent Modification of Cysteine Residues

Studies have shown that the inhibitory activity of this compound is dependent on the presence of cysteine residues in the RGS protein.[3][4] For RGS4, Cys95 has been identified as a key residue for the covalent binding of this compound.[3][5] In the homologous RGS8 protein, two cysteines, Cys107 and Cys160, are involved.[1][2] The covalent bond formation is likely initiated by a nucleophilic attack from the cysteine thiol group on the sulfur atom of the thiadiazolidinedione ring of this compound, leading to ring opening.[2]

Conformational Changes and Inhibition of Protein-Protein Interaction

The covalent modification at the allosteric site induces a conformational change in the RGS protein.[3][5] This structural rearrangement alters the Gα binding interface, thereby inhibiting the protein-protein interaction between the RGS protein and the Gα subunit.[3] Molecular dynamics simulations and NMR spectroscopy have revealed that the binding of this compound to Cys95 in RGS4 causes perturbations not only in the vicinity of the binding site but also at the distal Gα-RGS4 interface, leading to an unstable protein-protein complex.[3][5]

Signaling Pathway Modulation

By inhibiting the GTPase-accelerating protein (GAP) activity of RGS proteins, this compound modulates the canonical GPCR signaling pathway. The diagram below illustrates the role of RGS proteins and the inhibitory effect of this compound.

References

- 1. A nanomolar-potency small molecule inhibitor of regulator of G-protein signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A nanomolar potency small molecule inhibitor of Regulator of G protein Signaling (RGS) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational Dynamics of a Regulator of G-protein Signaling Protein Reveals a Mechanism of Allosteric Inhibition by a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Conformational dynamics of a regulator of G-protein signaling protein reveals a mechanism of allosteric inhibition by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of RGS4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulator of G-protein Signaling 4 (RGS4) is a potent negative modulator of G-protein-coupled receptor (GPCR) signaling. By accelerating the intrinsic GTPase activity of Gα subunits of the Gq and Gi/o families, RGS4 plays a crucial role in terminating signaling cascades initiated by a vast array of hormones, neurotransmitters, and therapeutic agents. This tight regulation of GPCR pathways positions RGS4 as a compelling therapeutic target for a multitude of human diseases. This technical guide provides an in-depth overview of the therapeutic potential of RGS4 inhibitors, focusing on their mechanism of action, preclinical evidence in various disease models, and the experimental methodologies used to identify and characterize these novel compounds.

Introduction to RGS4 and its Mechanism of Action

Regulators of G-protein Signaling (RGS) proteins are a family of intracellular proteins that function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins. Upon activation by a GPCR, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and subsequent interaction with downstream effectors. RGS proteins, including RGS4, accelerate the intrinsic rate of GTP hydrolysis on the Gα subunit, thereby promoting its inactivation and re-association with the Gβγ dimer, effectively terminating the signaling cascade.

RGS4 exhibits selectivity for Gα subunits of the Gq and Gi/o families, which are coupled to a wide range of receptors involved in neurotransmission, cardiovascular function, and cellular proliferation. By inhibiting RGS4, it is possible to prolong and enhance the signaling of endogenous ligands or therapeutic agonists acting on these GPCRs, offering a novel approach to modulating cellular responses.

Therapeutic Potential of RGS4 Inhibition

The ubiquitous role of RGS4 in regulating GPCR signaling has implicated its dysfunction in several pathological conditions, making its inhibition a promising therapeutic strategy.

Neurological and Psychiatric Disorders

-

Parkinson's Disease: RGS4 is highly expressed in the striatum, a brain region critical for motor control that is profoundly affected in Parkinson's disease. Preclinical studies have shown that genetic knockout or pharmacological inhibition of RGS4 can ameliorate motor deficits in mouse models of Parkinson's disease. The RGS4 inhibitor CCG-203769, for instance, demonstrated a rapid reversal of slow movement behaviors in a dopamine antagonist-induced mouse model of the disease. RGS4 is believed to modulate the signaling of dopamine D2 and adenosine A2A receptors, key players in the pathophysiology of Parkinson's disease. Furthermore, suppressing RGS4 has been shown to reduce L-DOPA-induced dyskinesias, a common and debilitating side effect of long-term Parkinson's treatment.

-

Pain: RGS4 has been identified as a modulator of nociceptive signaling. Studies using RGS4 knockout mice or the RGS4 inhibitor CCG-50014 have demonstrated reduced pain responses in models of inflammatory pain. Moreover, RGS4 inhibition has been shown to enhance the analgesic effects of opioids, suggesting a potential for combination therapies that could reduce opioid dosage and associated side effects.

Cardiovascular Diseases

-

Cardiac Hypertrophy and Heart Failure: RGS4 is expressed in cardiac myocytes and is thought to play a role in the signaling pathways that lead to cardiac hypertrophy, a major risk factor for heart failure. Overexpression of RGS4 has been shown to inhibit hypertrophic signaling in cultured cardiomyocytes. While the precise role of RGS4 inhibitors in this context is still under investigation, targeting RGS4 could offer a novel approach to mitigating the pathological remodeling of the heart.

Cancer

The role of RGS4 in cancer is complex and appears to be context-dependent. While some studies suggest a tumor-suppressive role in certain cancers, others indicate that RGS4 may promote tumor progression. For instance, in glioblastoma, silencing RGS4 has been shown to inhibit tumor cell proliferation, invasion, and migration. Further research is needed to fully elucidate the therapeutic potential of RGS4 inhibitors in oncology.

Hearing Loss

Recent studies have highlighted a potential role for RGS4 in sensorineural hearing loss. Inhibition of RGS4 has been shown to protect against noise-induced cochlear injury in animal models, suggesting a novel therapeutic avenue for this common sensory disorder.

RGS4 Inhibitors: Quantitative Data

A number of small molecule inhibitors of RGS4 have been identified and characterized. The following tables summarize the in vitro potency and selectivity of some of the most well-studied compounds.

| Inhibitor | RGS4 IC50 | RGS8 IC50 | RGS16 IC50 | RGS19 IC50 | RGS7 IC50 | Papain IC50 | GSK-3β IC50 | Reference |

| CCG-203769 | 17 nM | >70 µM | 6 µM | 140 nM | >100 µM | >100 µM | 5.4 µM | |

| This compound | 30 nM | >20-fold selective | >20-fold selective | >20-fold selective | N/A | N/A | N/A | |

| CCG-4986 | 3-5 µM | Not inhibited | N/A | N/A | N/A | N/A | N/A | |

| CCG-63802 | 1.9 µM | >10-fold selective | >10-fold selective | >10-fold selective | N/A | N/A | N/A |

N/A: Data not available

Key Experimental Protocols

The identification and characterization of RGS4 inhibitors rely on a variety of biochemical and cell-based assays. Detailed protocols for some of the key experiments are provided below.

RGS4 Protein Expression and Purification

-

Construct: An N-terminally truncated (ΔN51) rat RGS4 in a pMALC2H10T vector is commonly used for expression in E. coli. This construct enhances soluble protein expression.

-

Expression: Transform E. coli (e.g., BL21(DE3)) with the expression vector. Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 100 µM IPTG and continue to grow for 4 hours at 37°C.

-

Lysis: Harvest the cells by centrifugation. Resuspend the pellet in RGS4 buffer (50 mM HEPES pH 8.0, 100 mM NaCl, 5 mM β-mercaptoethanol). Lyse the cells using lysozyme (0.5 mg/mL) and DNase I (1 mg/mL) on ice.

-

Purification:

-

Centrifuge the lysate at 100,000 x g for 1 hour to pellet cell debris.

-

Load the supernatant onto an amylose resin column (for MBP-tagged protein).

-

Wash the column extensively with RGS4 buffer.

-

Elute the MBP-RGS4 fusion protein with RGS4 buffer containing 10 mM maltose.

-

Cleave the MBP tag using a specific protease (e.g., TEV protease).

-

Further purify the cleaved Δ51-RGS4 using an anion exchange column (e.g., ANX) in 50 mM HEPES pH 6.8, 50 mM NaCl. The flow-through containing RGS4 is collected.

-

Perform a final polishing step using size-exclusion chromatography (e.g., Superdex 75) to obtain highly pure RGS4.

-

-

Concentration and Storage: Concentrate the purified protein using a centrifugal concentrator. Store the protein at -80°C in a suitable buffer containing a cryoprotectant like glycerol.

Flow Cytometry Protein Interaction Assay (FCPIA)

This high-throughput assay is used to screen for and characterize inhibitors of the RGS4-Gα interaction.

-

Bead Preparation:

-

Use avidin-coated polystyrene microspheres (e.g., Luminex beads).

-

Wash the beads with Bead Coupling Buffer (BCB; PBS, pH 8.0, 1% BSA).

-

Incubate the beads with biotinylated RGS4 protein (e.g., 40 nM) for 30 minutes at room temperature to allow for coupling.

-

Wash the beads three times with BCB to remove unbound RGS4.

-

Resuspend the RGS4-coupled beads in Flow Buffer (50 mM HEPES, 100 mM NaCl, 0.1% Lubrol, 1% BSA, pH 8.0).

-

-

Assay Procedure:

-

Dispense the RGS4-coupled beads into a 96-well plate.

-

Add the test compounds (inhibitors) at various concentrations. Incubate for 10 minutes at room temperature.

-

Prepare activated Gαo labeled with a fluorescent dye (e.g., Alexa Fluor 532). Activation is achieved by incubating Gαo with GDP and AlF4-.

-

Add the fluorescently labeled, activated Gαo to the wells containing the beads and compounds. Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Analyze the samples using a flow cytometer (e.g., Luminex 200).

-

The instrument will identify the beads and quantify the bead-associated fluorescence, which is proportional to the amount of Gαo bound to RGS4.

-

In the presence of an inhibitor, the fluorescence signal will decrease.

-

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

Single-Turnover GTPase Assay

This assay measures the ability of RGS4 to accelerate the GTP hydrolysis rate of a Gα subunit.

-

Prepare [γ-32P]GTP-loaded Gαo:

-

Incubate purified Gαo (e.g., 100 nM) with [γ-32P]GTP (e.g., 0.1 µM) in a buffer lacking Mg2+ (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 8.0) for 20 minutes at 30°C to allow for nucleotide exchange.

-

Place the reaction on ice to stop further exchange.

-

-

Initiate GTP Hydrolysis:

-

To a reaction tube, add the test inhibitor at the desired concentration.

-

Add purified RGS4 protein (e.g., 10 nM).

-

Initiate the reaction by adding a mixture of MgSO4 (to a final concentration of 10 mM) and a large excess of unlabeled GTP (to prevent re-binding of [γ-32P]GTP).

-

Incubate the reaction at a controlled temperature (e.g., 20°C).

-

-

Measure GTP Hydrolysis:

-

At various time points, take aliquots of the reaction and quench them by adding a solution of activated charcoal (e.g., 5% Norit in 50 mM NaH2PO4). The charcoal will bind the unhydrolyzed [γ-32P]GTP.

-

Centrifuge the samples to pellet the charcoal.

-

Measure the amount of radioactive phosphate (32Pi) released into the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of 32Pi released over time.

-

The rate of GTP hydrolysis is determined from the slope of the initial linear portion of the curve.

-

Compare the rates in the presence and absence of the RGS4 inhibitor to determine its effect on RGS4's GAP activity.

-

In Vivo Assessment in a Parkinson's Disease Mouse Model

This protocol describes a general approach to evaluating the efficacy of an RGS4 inhibitor in a preclinical model of Parkinson's disease.

-

Animal Model:

-

Use a well-established mouse model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesion model or the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model. These models induce a loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the disease.

-

-

Drug Administration:

-

Administer the RGS4 inhibitor (e.g., CCG-203769) to the animals. The route of administration (e.g., intraperitoneal, oral, or direct brain infusion) and dosing regimen will depend on the pharmacokinetic properties of the compound.

-

-

Behavioral Assessments:

-

Perform a battery of behavioral tests to assess motor function. Common tests include:

-

Rotarod test: Measures motor coordination and balance.

-

Cylinder test: Assesses forelimb use asymmetry, a hallmark of unilateral dopamine depletion.

-

Open field test: Measures general locomotor activity and exploratory behavior.

-

Catalepsy test: Measures the time an animal maintains an externally imposed posture, which is increased by dopamine antagonists.

-

-

-

Neurochemical and Histological Analysis:

-

After the behavioral assessments, sacrifice the animals and collect brain tissue.

-

Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuroprotection or neuro-restoration.

-

Neurotransmitter analysis: Use techniques like high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites in the striatum.

-

-

Data Analysis:

-

Compare the behavioral, neurochemical, and histological outcomes between the vehicle-treated and inhibitor-treated groups to determine the therapeutic efficacy of the RGS4 inhibitor.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in RGS4 function and inhibitor screening is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

RGS4 Signaling Pathway

Caption: Canonical GPCR signaling and the modulatory role of RGS4 and its inhibitors.

Flow Cytometry Protein Interaction Assay (FCPIA) Workflow

Caption: Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

GTPase Assay Experimental Workflow

CCG-50014: A Chemical Probe for Unraveling RGS4 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G protein Signaling 4 (RGS4) is a critical negative modulator of G protein-coupled receptor (GPCR) signaling pathways. By acting as a GTPase-activating protein (GAP) for Gα subunits of the Gαi/o and Gαq families, RGS4 accelerates the hydrolysis of GTP to GDP, thereby terminating the signal.[1] Given its significant roles in various physiological processes, including neurotransmission and cardiovascular function, RGS4 has emerged as a promising therapeutic target.[2][3] The development of selective chemical probes is paramount to dissecting the intricate functions of RGS4 and for validating it as a drug target. CCG-50014 is a potent and selective small-molecule inhibitor of RGS4 that serves as an invaluable tool for researchers in this field.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use as a chemical probe.

Core Concepts: RGS4 and the GPCR Signaling Cascade

GPCRs, upon activation by an extracellular ligand, catalyze the exchange of GDP for GTP on the Gα subunit of a heterotrimeric G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate the activity of downstream effector proteins.[6] RGS proteins, including RGS4, act to shorten the duration of this signaling event by binding to the Gα-GTP subunit and enhancing its intrinsic GTPase activity.[1][6] This GAP activity restores the inactive Gα-GDP state, allowing it to reassociate with the Gβγ dimer, thus terminating the signal.

Figure 1: GPCR Signaling Cascade and the Role of RGS4.

This compound: A Potent and Selective RGS4 Inhibitor

This compound is a thiadiazolidinone-based small molecule that acts as a potent and selective inhibitor of RGS4.[4][5] It functions through a covalent mechanism, forming an adduct with cysteine residues located in an allosteric regulatory site of RGS4.[4][7] This covalent modification disrupts the interaction between RGS4 and its Gα subunit partners, thereby inhibiting the GAP activity of RGS4.[4]

Quantitative Data for this compound

The inhibitory potency and selectivity of this compound have been characterized against several RGS proteins. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| RGS Protein | IC50 |

| RGS4 | 30 nM[4][8] |

| RGS19 | 0.12 µM[4] |

| RGS16 | 3.5 µM[4] |

| RGS8 | 11 µM[4] |

| RGS7 | >200 µM[4] |

| RGS4 (Cys-) | >200 µM[4] |

Table 1: Inhibitory activity of this compound against various RGS proteins. The data demonstrates the high potency and selectivity of this compound for RGS4.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe RGS4 function.

In Vitro RGS4-Gα Protein-Protein Interaction Assay (Flow Cytometry-Based)

This assay quantitatively measures the interaction between RGS4 and a Gα subunit and can be used to determine the inhibitory effect of compounds like this compound.

Materials:

-

Purified, biotinylated RGS4 protein

-

Purified, fluorescently labeled Gαo protein (e.g., Alexa Fluor 532-Gαo)

-

Avidin-coated microspheres (beads)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% Lubrol, 1% BSA, pH 8.0[4]

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Flow cytometer capable of reading bead-associated fluorescence

Procedure:

-

Bead Preparation:

-

Wash the avidin-coated microspheres with Bead Coupling Buffer (PBS, pH 8.0, with 1% BSA).

-

Incubate the beads with biotinylated RGS4 for 30 minutes at room temperature to allow for coupling.

-

Wash the RGS4-coupled beads to remove unbound protein.

-

-

Assay Setup:

-

Dispense the RGS4-coupled beads into the wells of a 96-well plate.

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Add a fixed concentration of fluorescently labeled Gαo to each well.

-

Incubate the plate at room temperature for 30 minutes in the dark.

-

-

Data Acquisition:

-

Analyze the samples using a flow cytometer.

-

Measure the bead-associated fluorescence for each sample.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the amount of Gαo bound to RGS4.

-

Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.

-

Figure 2: Experimental Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

In Vitro GTPase Activity Assay (Single-Turnover)

This assay measures the ability of RGS4 to accelerate the GTP hydrolysis rate of a Gα subunit.

Materials:

-

Purified RGS4 protein

-

Purified Gαo protein

-

[γ-³²P]GTP

-

Assay Buffer: 50 mM HEPES, pH 8.0, 1 mM DTT, 0.05% C12E10, 5 mM EDTA[9]

-

Stop Solution: 5% activated charcoal in 20 mM phosphoric acid, pH 2.0

-

This compound stock solution (in DMSO)

-

Scintillation counter

Procedure:

-

Gαo Loading:

-

Incubate Gαo with [γ-³²P]GTP in the absence of Mg²⁺ to load the G protein with the radiolabeled nucleotide.

-

-

Reaction Initiation:

-

Initiate the GTPase reaction by adding the Gαo-[γ-³²P]GTP complex to a reaction mixture containing Mg²⁺, RGS4, and varying concentrations of this compound (or vehicle).

-

-

Reaction Termination:

-

At various time points, terminate the reaction by adding the ice-cold charcoal stop solution. The charcoal binds to the unhydrolyzed [γ-³²P]GTP.

-

-

Quantification:

-

Pellet the charcoal by centrifugation.

-

Measure the radioactivity of the supernatant, which contains the hydrolyzed ³²Pi.

-

-

Data Analysis:

-

Calculate the rate of GTP hydrolysis for each condition.

-

Plot the rate against the concentration of this compound to determine its inhibitory effect.

-

In Vivo Mouse Formalin Test

This model is used to assess the analgesic effects of compounds. Inhibition of RGS4 by this compound has been shown to reduce nociceptive responses in this test.[10]

Materials:

-

Male mice (e.g., C57BL/6J)

-

Formalin solution (1-5% in saline)

-

This compound solution for intrathecal injection (e.g., dissolved in 12% DMSO in saline)[11]

-

Intrathecal injection setup (Hamilton syringe, 30-gauge needle)

-

Observation chambers

Procedure:

-

Animal Acclimation:

-

Acclimate the mice to the experimental setup.

-

-

Drug Administration:

-

Administer this compound (or vehicle) via intrathecal injection 5-10 minutes before the formalin injection.[10]

-

-

Formalin Injection:

-

Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the mouse's hind paw.

-

-

Behavioral Observation:

-

Immediately after the formalin injection, place the mouse in an observation chamber.

-

Record the amount of time the mouse spends licking or biting the injected paw over a set period (e.g., 60 minutes). The response is typically biphasic: an early phase (0-10 minutes) and a late phase (15-60 minutes).

-

-

Data Analysis:

-

Compare the nociceptive behaviors (licking/biting time) between the this compound-treated and vehicle-treated groups for both phases of the test.

-

Figure 3: Logical Flow of this compound's Inhibitory Action on RGS4.

Conclusion

This compound is a powerful and selective chemical probe that has significantly advanced our understanding of RGS4 function. Its covalent mechanism of action and high potency make it an ideal tool for a wide range of in vitro and in vivo studies. The experimental protocols detailed in this guide provide a solid foundation for researchers to utilize this compound effectively in their investigations of RGS4-mediated signaling pathways. As research in this area continues, this compound will undoubtedly remain a cornerstone for elucidating the complex roles of RGS4 in health and disease, and for the development of novel therapeutics targeting this important signaling protein.

References

- 1. In vitro Activity Assays to Quantitatively Assess the Endogenous Reversible Oxidation State of Protein Tyrosine Phosphatases in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. NMR methods for detection of small molecule binding to RGS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. RGS4 and GAIP are GTPase-activating proteins for Gqα and block activation of phospholipase Cβ by γ-thio-GTP-Gqα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulators of G protein signaling (RGS) Proteins as Drug Targets: Modulating GPCR Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Residue-level determinants of RGS R4 subfamily GAP activity and specificity towards the Gi subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. The regulators of G protein signaling (RGS) domains of RGS4, RGS10, and GAIP retain GTPase activating protein activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pr.ibs.re.kr [pr.ibs.re.kr]

The Selectivity Profile of CCG-50014: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of CCG-50014, a potent and selective small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins. The information presented herein is intended to support further research and drug development efforts centered on the modulation of G-protein signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that has garnered significant interest for its potent activity against RGS proteins, key regulators of G-protein-coupled receptor (GPCR) signaling. It functions as a covalent, irreversible inhibitor, targeting cysteine residues within an allosteric site on sensitive RGS proteins.[1][2] This mode of action distinguishes it from general cysteine alkylators, as it exhibits a high degree of selectivity for its primary targets.[1][2] Understanding the nuanced selectivity profile of this compound is crucial for its application as a chemical probe and for the development of therapeutics with refined target engagement.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been characterized against a panel of RGS proteins. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of its potency across different RGS family members.

| Target Protein | IC₅₀ Value | Assay Type | Reference |

| RGS4 | 30 nM | FCPIA | [1][3][4][5][6] |

| RGS14 | 8 nM | Not Specified | [7] |

| RGS19 | 0.12 µM | FCPIA | [3][4][6] |

| RGS1 | Sub-micromolar | Not Specified | [7] |

| RGS5 | Sub-micromolar | Not Specified | [7] |

| RGS17 | Sub-micromolar | Not Specified | [7] |

| RGS16 | 3.5 µM | FCPIA | [3][4][6] |

| RGS8 | 11 µM | FCPIA | [1][3][4][6] |

| RGS7 | >200 µM | FCPIA | [4] |

| RGS4 (Cys⁻ Mutant) | >200 µM | FCPIA | [4] |

| RGS10 | Not Calculable | Not Specified | [7] |

| RGS18 | Not Calculable | Not Specified | [7] |

Selectivity Against Other Cysteine-Reactive Proteins

To assess its specificity, this compound has been tested against a cysteine protease and general cysteine alkylators. The results highlight its selectivity for RGS proteins over other cysteine-containing proteins.

| Compound/Protein | IC₅₀ Value | Reference |

| This compound vs. Papain | >100 µM | [4] |

| N-ethylmaleimide (NEM) vs. RGS4 | 30 µM | [1] |

| Iodoacetamide (IA) vs. RGS4 | No Effect | [1] |

Mechanism of Action

This compound exerts its inhibitory effect through a covalent modification of specific cysteine residues on RGS proteins.[1] This interaction occurs at an allosteric site, distinct from the Gα binding interface, leading to a conformational change that impedes the RGS protein's ability to accelerate GTP hydrolysis on Gα subunits.[1][2] This allosteric mechanism contributes to its selectivity. The activity of this compound is dependent on the presence of these cysteine residues, as evidenced by its lack of activity against a cysteine-null mutant of RGS4.[3][4]

Caption: Mechanism of this compound action on G-protein signaling.

Experimental Protocols

The selectivity profile of this compound has been primarily determined through in vitro biochemical assays. The following are generalized protocols for key experiments cited in the literature.

Fluorescence Polarization Immunoassay (FCPIA)

This assay is used to measure the inhibition of the RGS-Gα interaction.

-

Protein Preparation: Purified, recombinant RGS proteins and Gα subunits are used. Gα is activated with GDP and AlF₄⁻ to mimic the GTP-bound state.

-

Fluorescent Labeling: A fluorescent tag is attached to the Gα subunit.

-

Assay Plate Preparation: Assay plates are prepared with increasing concentrations of this compound.

-

Reaction Mixture: The fluorescently labeled Gα, RGS protein, and this compound are combined in an appropriate buffer.

-

Incubation: The reaction is incubated to allow for binding to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader. A decrease in polarization indicates inhibition of the RGS-Gα interaction.

-

Data Analysis: IC₅₀ values are calculated by fitting the data to a dose-response curve.

GTPase-Activating Protein (GAP) Single Turnover Assay

This assay directly measures the effect of this compound on the GAP activity of RGS proteins.

-

Gα Loading: Gα subunits are loaded with [γ-³²P]GTP.

-

Reaction Initiation: The [γ-³²P]GTP-loaded Gα is mixed with the RGS protein in the presence of varying concentrations of this compound.

-

Time Course: Aliquots are taken at various time points and the reaction is quenched.

-

Phosphate Separation: Free ³²P-labeled phosphate is separated from the GTP-bound Gα, typically using a charcoal-based method.

-

Quantification: The amount of released ³²P is quantified using a scintillation counter.

-

Data Analysis: The rate of GTP hydrolysis is determined, and the inhibitory effect of this compound is calculated.